molecular formula C19H18BrN5OS B10980557 5-(5-bromothiophen-2-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1H-pyrazole-3-carboxamide

5-(5-bromothiophen-2-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10980557
M. Wt: 444.4 g/mol
InChI Key: JQVLXIBBJXWNBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-BROMOTHIOPHEN-2-YL)-N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a bromothiophene moiety, a benzodiazole group, and a pyrazole carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-BROMOTHIOPHEN-2-YL)-N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes:

    Formation of the bromothiophene moiety: This can be achieved by bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the benzodiazole group: This involves the cyclization of appropriate precursors such as o-phenylenediamine with formic acid or other suitable reagents.

    Coupling reactions: The bromothiophene and benzodiazole intermediates are then coupled with a pyrazole derivative through amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-BROMOTHIOPHEN-2-YL)-N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the benzodiazole can be reduced to amines.

    Substitution: The bromine atom in the thiophene ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiolate (KSR).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

3-(5-BROMOTHIOPHEN-2-YL)-N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(5-BROMOTHIOPHEN-2-YL)-N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The bromothiophene moiety can interact with electron-rich sites, while the benzodiazole group can engage in π-π stacking interactions. The pyrazole carboxamide structure allows for hydrogen bonding with biological macromolecules, facilitating its binding to enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3-Bromothiophene: A simpler analogue with a bromine atom on the thiophene ring.

    3-(5-Bromothiophen-2-yl)-5-methyl-1,2,4-oxadiazole: A related compound with an oxadiazole ring instead of a pyrazole.

    (5-Bromothiophen-2-yl)methylamine: A compound with a triazolo-pyridine moiety.

Uniqueness

3-(5-BROMOTHIOPHEN-2-YL)-N-[3-(1-METHYL-1H-13-BENZODIAZOL-2-YL)PROPYL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of bromothiophene, benzodiazole, and pyrazole carboxamide groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H18BrN5OS

Molecular Weight

444.4 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-N-[3-(1-methylbenzimidazol-2-yl)propyl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C19H18BrN5OS/c1-25-15-6-3-2-5-12(15)22-18(25)7-4-10-21-19(26)14-11-13(23-24-14)16-8-9-17(20)27-16/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,21,26)(H,23,24)

InChI Key

JQVLXIBBJXWNBA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=NNC(=C3)C4=CC=C(S4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.